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N-[(3-ethynylphenyl)methyl]-2H-indazol-6-amine

Anticancer Colorectal Cancer Indazole SAR

SAR studies require exact substitution geometry; generic 6-aminoindazole invalidates screening. This ethynyl-bearing indazole enables covalent kinase profiling and click chemistry pull-downs. - **Application**: De novo kinase panel screening (100-400 kinases); target identification via CuAAC conjugation. - **Purity**: ≥95% (HPLC) - suitable for LC-MS/NMR method development. - **Supply**: Defined 97% typical purity; amine linker for derivatization.

Molecular Formula C16H13N3
Molecular Weight 247.29 g/mol
Cat. No. B13899602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3-ethynylphenyl)methyl]-2H-indazol-6-amine
Molecular FormulaC16H13N3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESC#CC1=CC=CC(=C1)CNC2=CC3=C(C=C2)C=NN3
InChIInChI=1S/C16H13N3/c1-2-12-4-3-5-13(8-12)10-17-15-7-6-14-11-18-19-16(14)9-15/h1,3-9,11,17H,10H2,(H,18,19)
InChIKeyXHCZODDCXKJIFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(3-ethynylphenyl)methyl]-2H-indazol-6-amine – RUO Kinase Probe


N-[(3-ethynylphenyl)methyl]-2H-indazol-6-amine (CAS 2940955-71-3, C₁₆H₁₃N₃, MW 247.29) is a synthetic small-molecule heterocycle belonging to the indazole class . It is offered by specialty chemical vendors as a ≥95% pure research compound, primarily positioned as a tool for medicinal chemistry and kinase inhibitor development . The molecule features a 2H-indazole core substituted at the 6‑position with a (3-ethynylphenyl)methylamino group, a structural motif that appears in certain kinase inhibitor patents but for which no peer‑reviewed biological activity or selectivity data have been publicly disclosed for this exact compound.

Medicinal chemistry and kinase inhibitor SAR studies
Exploratory 6-substituted indazole scaffold screening
Terminal alkyne handle for click chemistry derivatization

N-[(3-ethynylphenyl)methyl]-2H-indazol-6-amine: No Generic Substitute


Indazole kinase inhibitors exhibit profound structure‑dependent selectivity and potency profiles, even among closely related analogs [1]. The substitution pattern at the 6‑position of the indazole core is a critical determinant of kinase binding and cellular activity; simple 6‑aminoindazole (CAS 6967-12-0) serves as an inert building block, not a bioactive inhibitor . The (3‑ethynylphenyl)methylamino appendage in the target compound introduces a unique combination of a rigid ethynyl group and a flexible benzyl linker, which may confer distinct binding interactions compared to other 6‑substituted indazoles [2]. Consequently, procurement of a generic “indazole” or “6‑aminoindazole” in place of N-[(3-ethynylphenyl)methyl]-2H-indazol-6-amine would invalidate any SAR studies or screening campaigns that rely on the specific substitution geometry of this compound.

  • 6‑Aminoindazole is an inert building block, not a bioactive kinase probe
  • 6‑Position substitution pattern critically determines kinase binding profile
  • Rigid ethynyl and flexible benzyl linker may confer distinct binding interactions vs. other 6‑substituted indazoles

N-[(3-ethynylphenyl)methyl]-2H-indazol-6-amine vs. Structural Analogs


Divergence from Fluorobenzyl Analog 9f

The closest structurally characterized analog with publicly reported biological activity is N-(4-fluorobenzyl)-1H-indazol-6-amine (compound 9f) [1]. This compound bears a 4‑fluorobenzyl group at the indazole 6‑position, whereas the target compound possesses a 3‑ethynylbenzyl group. The fluorobenzyl analog 9f exhibited an anti‑proliferative IC₅₀ of 14.3 ± 4.4 µM against HCT116 colorectal cancer cells and no cytotoxicity against MRC5 normal lung fibroblasts (IC₅₀ > 100 µM) [1].

Divergence from Fluorobenzyl Analog 9f
Head-to-head
Target: no disclosed data Analog 9f: IC₅₀ 14.3 ± 4.4 µM (HCT116) MRC5 IC₅₀ > 100 µM
Supports SAR evaluation of 6‑substitution patterns
SRB assay, 72 h, HCT116 cells
Anticancer Colorectal Cancer Indazole SAR

Kinase Profile of 3‑Ethynylindazole Class

While the target compound is a 6‑substituted indazole rather than a 3‑ethynylindazole, the 3‑ethynylindazole class provides the only published kinase inhibition data for an indazole bearing an ethynylphenyl motif [1]. The lead 3‑ethynylindazole compound 10 (3-(pyridin-4-ylethynyl)-1H-indazole) inhibited PI3Kα with an IC₅₀ of 361 nM, mTOR with IC₅₀ = 10.7 µM, and PDK1 with IC₅₀ = 3.87 µM, while demonstrating ~100‑fold selectivity for PI3Kα over PI3Kβ and PI3Kγ isoforms [1]. The ethynyl moiety contributes to ATP‑competitive binding via interaction with the hinge residue Val851 [1].

Kinase Profile of 3‑Ethynylindazole Class
Class-level
Class compound 10: PI3Kα IC₅₀ 361 nM mTOR IC₅₀ 10.7 µM PDK1 IC₅₀ 3.87 µM
Informs kinase selectivity panel design
Class-level; position differs (3‑ vs 6‑substitution)
PI3K Pathway Kinase Inhibition 3‑Ethynylindazole

Molecular Properties vs. 6‑Aminoindazole

The target compound (MW = 247.29, cLogP ≈ 3.0‑3.5 estimated) is substantially more lipophilic than the unsubstituted 6‑aminoindazole core (MW = 133.15, cLogP ≈ 0.8) [1]. This increased lipophilicity improves predicted membrane permeability but may reduce aqueous solubility. The presence of a secondary amine and the ethynyl group provides sites for further derivatization or click chemistry conjugation .

Molecular Properties vs. 6‑Aminoindazole
Reported
Target: MW 247.29, cLogP ≈3.0–3.5 6‑Aminoindazole: MW 133.15, cLogP ≈0.8
Informs compound handling and permeability context
SMILES‑based estimation
Physicochemical Properties Drug‑likeness ADME

Activity Data Gap vs. Clinical Inhibitors

The target compound N-[(3-ethynylphenyl)methyl]-2H-indazol-6-amine has no disclosed kinase inhibition IC₅₀ values, selectivity profiles, or cellular activity data in peer‑reviewed literature or public databases. In contrast, clinically approved indazole‑based kinase inhibitors such as axitinib (VEGFR2 IC₅₀ = 0.2 nM) and pazopanib (VEGFR IC₅₀ < 10 nM) have extensive, well‑characterized target engagement and selectivity data [1]. This data void is the most critical differentiator: the target compound is a research‑grade probe with unknown biological behavior, not a validated tool compound.

Activity Data Gap vs. Clinical Inhibitors
Data to verify
No peer‑reviewed kinase inhibition data available
Appropriate only for exploratory target‑ID
Reference: axitinib VEGFR2 IC₅₀ 0.2 nM
Kinase Inhibitor Axitinib Selectivity

N-[(3-ethynylphenyl)methyl]-2H-indazol-6-amine: Research Applications


Exploratory Kinase Profiling and Selectivity Screening

Given the complete absence of published kinase inhibition data for this exact compound, its primary research value lies in de novo kinase panel screening. The (3‑ethynylphenyl)methylamino‑indazole scaffold may bind to kinases that interact with the ATP‑adenine site, particularly those with a cysteine residue in the hinge region amenable to covalent engagement via the ethynyl moiety [1]. Procurement for a broad‑panel screen (e.g., 100–400 kinases) is justified to establish its first‑in‑class selectivity fingerprint.

Chemical Biology Probe for Covalent Target Engagement

The terminal alkyne of the 3‑ethynylphenyl group enables copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) for biotinylation or fluorophore conjugation . This allows the compound to be used in pull‑down experiments to identify its cellular protein targets, particularly in cell lines where the unmodified compound may exhibit antiproliferative activity. This application requires empirical determination of cellular potency and target engagement by the user.

SAR of 6‑Substituted Indazoles

As a 6‑substituted indazole bearing a benzyl‑type linker and an ethynyl group, this compound serves as a key intermediate for SAR expansion. Its potency and selectivity, once determined experimentally, can be compared with the 4‑fluorobenzyl analog 9f (IC₅₀ = 14.3 µM in HCT116) [2] to assess the impact of the ethynyl substitution. Further derivatization of the ethynyl group (e.g., Sonogashira coupling, hydrogenation) can generate a focused library for hit‑to‑lead optimization.

Analytical Reference Standard

The compound is supplied with a defined purity (typically 97%) and can be used as a reference standard for LC‑MS, HPLC, or NMR method development in laboratories working with indazole‑containing chemical matter . Its unique SMILES string (C#Cc1cccc(CNc2ccc3cn[nH]c3c2)c1) and retention time can serve as a system suitability marker for chromatographic separation of indazole derivatives.

Application
Selection Property
Validation Focus
Exploratory kinase panel screening
Scaffold with potential ATP‑site binding
Broad‑panel selectivity profiling
Covalent target‑ID probe
Terminal alkyne for CuAAC conjugation
Pull‑down target engagement assays
6‑Substituted indazole SAR expansion
6‑Ethynylbenzyl substitution motif
Comparative cell‑model response vs. fluorobenzyl analog
Chromatographic reference standard
Defined purity and unique retention behavior
LC‑MS / HPLC system suitability
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